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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

Molecular Pharmacology & Mechanism of Action

Cloperastine is an antitussive agent with multiple biological activities. While its precise mechanism is not

fully elucidated, research indicates it functions as a multi-target ligand rather than a selective H1 antagonist

[1] [2].

Table 1: Key Pharmacological Targets and Affinities of Cloperastine

Pharmacological Type of Interaction / . .
Biological Consequence |/ Proposed Role
Target Potency
Histamine H1 High-affinity ligand (K; = Antihistaminic activity; contributes to side effects
Receptor 3.8 nM) [1] like sedation [1].
ol Receptor High-affinity ligand (K;j =20  Potentially involved in the antitussive efficacy;
nM), likely agonist [1] exact role requires further investigation [1].
GIRK Channels Potent blocker [1] Likely a primary mechanism for cough
suppression; also investigated for potential
antidepressant effects [1] [3].
Muscarinic Anticholinergic activity [1] Contributes to side effects [1].
Receptors
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The following diagram illustrates the multi-target mechanism of action of Cloperastine and its downstream

effects:
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Multi-Target Mechanism of Cloperastine Action

Pharmacokinetics (PK) and Bioequivalence

Recent clinical data provide detailed PK parameters for Cloperastine Hydrochloride, which are essential for

formulation development.

Table 2: Pharmacokinetic Parameters of Cloperastine (10 mg single oral dose) [3]

Postprandial

Parameter Fasting Condition (Mean) . Notes
Condition (Mean)
Tmax (h) 1.5 - 4.0 (Sample collection 1.5-4.0 (Sample Rapid absorption; food has no
range) collection range) significant effect [3].
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. . Postprandial
Parameter Fasting Condition (Mean) o Notes
Condition (Mean)

Cmax Reported in study Reported in study Bioequivalence (80-125%
range) confirmed between
test/reference tablets [3].

AUCq_72n 81.0 +46.9 (AUCy_,,) 81.0+46.9 Bioequivalence confirmed

(h-ng/mL) (AUCp_w) between test/reference tablets
3].

ty/2 (h) 23.0£7.7 23.0+£7.7 Relatively long terminal half-life
(3.

Primary Hepatic (Cytochrome P450:

Metabolism CYP2D6 major, CYP3A4,
CYP2C19) [4]

Elimination Renal and biliary within 24
hours [3]

Experimental Protocols for R&D

For researchers aiming to study Cloperastine or design new derivatives, here are key methodologies from

recent investigations.

Molecular Docking with H1 Receptor

This protocol is based on a study that designed and docked cloperastine derivatives to a homology model of

the human H1 receptor [5].

e Objective: To predict the binding conformation and affinity of cloperastine and its analogues to the
histamine H1 receptor.
¢ Receptor Modeling:
o Template: The 3D structure of the human H1 receptor (HRH1, Uniprot_KB: P35367) was built
via homology modeling using MODELLER9V7 software. The crystal structure of the histamine
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H1 receptor in complex with the lysozyme chimera of Escherichia virus T4 (PDB ID: 3RZE_A)
was used as the template [5].

o Refinement & Validation: The model was stabilized using Molecular Dynamics (MD)
simulations (e.g., with NAMD 2.8 and CHARMM27 force field). The final model's
stereochemical quality was validated using PROCHECK (Ramachandran plot) and its
environment profile was checked with ERRAT [5].

¢ Ligand Preparation:

o Alibrary of 35 derivatives was designed from cloperastine as the core structure. The derivatives
were screened for drug-like properties using tools like Molinspiration [5].

¢ Active Site Prediction & Docking:

o The binding site was identified using the CASTp server and structural comparison. Key
residues for binding included MET183, THR184, and ILE187 [5].

o Docking was performed using FRED (OpenEye). The derivative 1-{2-[(4-chlorophenyl)
(phenyl)methoxy]ethyl}-4-methylenepiperidine showed superior docking results compared
to the parent cloperastine [5].

The workflow for this computational study is summarized below:
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Computational Workflow for HRH1 Docking Study

Bioanalytical Method for PK Studies
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A robust LC-MS/MS method is critical for quantifying cloperastine in biological samples, as used in a recent

bioequivalence study [3].

e Objective: To determine the concentration of cloperastine in human plasma.
e Sample Preparation: Involves protein precipitation or other appropriate extraction techniques for
plasma samples [3].
e LC-MS/MS Analysis:
o Chromatography: Utilizes reverse-phase liquid chromatography for separation.
o Detection: Tandem mass spectrometry with Electrospray lonization (ESI) in positive ion mode
for high sensitivity and selectivity.
o Validation: The method was fully validated for specificity, linearity, accuracy, precision, and
stability according to regulatory guidelines [3].

Safety and Tolerability Profile

Cloperastine is generally well-tolerated, but it carries a side effect profile consistent with its pharmacological

actions.

e Common Adverse Events: The most frequently reported side effects are drowsiness (sedation)
and dizziness [1] [6]. Gastrointestinal discomfort (nausea, vomiting), dry mouth, and headache have
also been reported [6].

e Cardiac Safety: Unlike some withdrawn antihistamines (e.g., terfenadine, astemizole), cloperastine is
not associated with QTc prolongation or serious cardiac adverse events in clinical studies at
therapeutic doses [3] [7]. One source mentions rare cases of palpitations, but this is not a common
finding [6].

¢ Clinical Evidence: A recent bioequivalence study with 60 healthy subjects concluded that a single 10
mg dose of cloperastine was safe and well-tolerated, with no serious adverse events (SAES)
reported [3].

Future Research and Development Directions

Current research suggests several promising avenues for further investigation of cloperastine:

¢ Repurposing for CNS Disorders: The potent GIRK channel blocking and ol receptor agonist
activities indicate potential for antidepressant and anxiolytic applications, which have been observed
in preclinical models [1] [3].
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¢ Oncology Applications: Emerging in vitro data shows that cloperastine can significantly inhibit the
proliferation of oesophageal cancer cells by inhibiting mitochondrial oxidative phosphorylation,
warranting further study [3].

¢ Novel Derivative Development: The molecular docking study suggests that structural modifications
of cloperastine can yield new chemical entities with potentially higher affinity for the H1 receptor and
improved properties [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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